

Spectroscopic and Synthetic Profile of 1,4-Dinitrosobenzene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **1,4-dinitrosobenzene**, a highly reactive aromatic compound with applications in organic synthesis. Due to its tendency to exist as a polymeric solid at room temperature, characterization of the monomeric form presents unique challenges.[1] This document compiles available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols relevant to its analysis. Additionally, a representative synthetic pathway is visualized to provide context for its preparation.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **1,4-dinitrosobenzene**. The inherent instability of the monomeric form should be considered when interpreting this data, as some measurements may reflect the polymeric state or were obtained under specific conditions (e.g., cryogenic temperatures) to analyze the monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the 1,4-disubstituted benzene ring, the proton and carbon-13 NMR spectra are relatively simple.

Table 1: ¹H NMR Spectroscopic Data for **1,4-Dinitrosobenzene**



Chemical Shift (δ)	Multiplicity	Solvent	Instrument Frequency	Assignment
8.43 ppm[2]	Singlet	CDCl₃	89.56 MHz[2]	Aromatic C-H

Table 2: ¹³C NMR Spectroscopic Data for **1,4-Dinitrosobenzene**

Chemical Shift (δ)	Solvent	Instrument Frequency	Assignment
125.1 ppm	CDCl ₃	90 MHz	Aromatic C-H
158.4 ppm	CDCl₃	90 MHz	Aromatic C-NO

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in 1,4-dinitrosobenzene and for monitoring its polymerization. The N=O stretching vibration is a key diagnostic peak for the nitroso group. In the polymeric form, a strong band associated with the E-azodioxy group (-N(O)=N-) appears.

Table 3: IR Spectroscopic Data for 1,4-Dinitrosobenzene (KBr Pellet)



Wavenumber (cm ⁻¹)	Assignment	
1458	N=O Stretch (monomer)	
1390	C-N Stretch	
1280	E-azodioxy group (-N(O)=N-) (polymer)	
1192	C-H in-plane bend	
1181	C-H in-plane bend	
1170	C-H in-plane bend	
1119	C-H in-plane bend	
1052	Ring vibration	
977	C-H out-of-plane bend	
924	C-H out-of-plane bend	
910	C-H out-of-plane bend	
830	C-H out-of-plane bend	
816	C-H out-of-plane bend	
792	C-H out-of-plane bend	
764	Ring vibration	
748	Ring vibration	
692	Ring vibration	
681	Ring vibration	
575	Ring vibration	
525	Ring vibration	
522	Ring vibration	

Mass Spectrometry (MS)



Electron ionization mass spectrometry of **1,4-dinitrosobenzene** reveals a characteristic fragmentation pattern.

Table 4: Mass Spectrometry Data for 1,4-Dinitrosobenzene

m/z	Relative Intensity (%)	Assignment
136	66.4[2]	[M]+ (Molecular Ion)
122	10.3[2]	[M-N ₂ O] ⁺
106	32.3[2]	[M-NO] ⁺
92	7.9[2]	[C ₆ H ₄ O] ⁺
76	100.0[2]	[C ₆ H ₄] ⁺
75	26.4[2]	[C ₆ H ₃] ⁺
74	14.7[2]	[C ₆ H ₂] ⁺
50	52.5[2]	[C ₄ H ₂] ⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Given the reactive and potentially unstable nature of **1,4-dinitrosobenzene**, appropriate safety precautions should be taken, and experiments should be conducted in a well-ventilated fume hood.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **1,4-dinitrosobenzene** in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.



Data Acquisition (1H and 13C NMR):

- The NMR spectra can be acquired on a standard NMR spectrometer (e.g., 90 MHz or higher).
- For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-tonoise ratio.
- For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
- Process the acquired free induction decay (FID) with appropriate Fourier transformation,
 phase correction, and baseline correction.
- Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount (1-2 mg) of 1,4-dinitrosobenzene with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- Transfer the finely ground powder to a pellet press.
- Apply pressure to the press to form a thin, transparent KBr pellet.
- Carefully remove the pellet from the press and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and record the sample spectrum.



 The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

- For a solid probe analysis, a small amount of the sample is placed on the probe tip.
- The probe is inserted into the mass spectrometer's ion source.
- For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a suitable volatile solvent and injected into the gas chromatograph.[3]
- Electron ionization (EI) is a common method for ionizing the sample molecules.

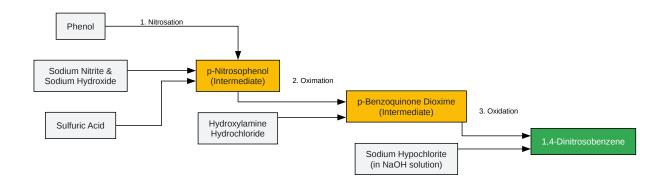
Data Acquisition:

- The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Synthetic Workflow

1,4-Dinitrosobenzene can be synthesized through a multi-step process starting from phenol. This pathway involves the formation of key intermediates, p-nitrosophenol and p-benzoquinone dioxime. The final step is an oxidation reaction to yield the desired product.





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Caption: Synthesis of **1,4-Dinitrosobenzene** from Phenol.

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